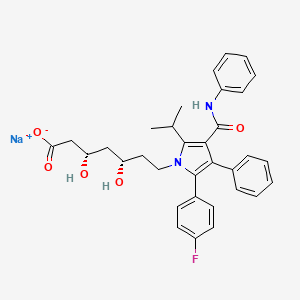

(3S,5S)-Atorvastatin Sodium Salt

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-WMXJXTQLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928655 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134523-01-6, 1428118-38-0 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,5S)-Atorvastatin Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3S,5S)-Atorvastatin Sodium Salt

CAS Number: 1428118-38-0[1][2]

This technical guide provides a comprehensive overview of (3S,5S)-Atorvastatin Sodium Salt, an enantiomer of the widely-prescribed cholesterol-lowering drug, Atorvastatin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, distinct biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound is a stereoisomer of Atorvastatin. While the clinically used form, (3R,5R)-Atorvastatin, is a potent inhibitor of HMG-CoA reductase, the (3S,5S) enantiomer exhibits significantly different biological characteristics.[2][3]

| Property | Value | Reference |

| CAS Number | 1428118-38-0 | [1] |

| Molecular Formula | C₃₃H₃₄FN₂O₅ · Na | |

| Molecular Weight | 580.6 g/mol | |

| Formal Name | 2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, monosodium salt | |

| Synonyms | ent-Atorvastatin sodium salt, Atorvastatin EP Impurity E | |

| Appearance | Crystalline solid | |

| Solubility | DMF: 25 mg/mLDMSO: 15 mg/mLEthanol: 0.5 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | |

| λmax | 246 nm |

Synthesis Overview

The synthesis of Atorvastatin enantiomers is a complex process involving the construction of a substituted pyrrole core and a chiral dihydroxyheptanoic acid side chain. The most common industrial method for the core is the Paal-Knorr synthesis. The stereochemistry of the side chain is critical for the molecule's activity and is typically introduced using asymmetric synthesis strategies.

The general approach involves:

-

Synthesis of the Pyrrole Core: A highly substituted 1,4-diketone is reacted with a primary amine in a Paal-Knorr cyclocondensation to form the central pyrrole ring.

-

Synthesis of the Chiral Side-Chain: The (3S, 5S)-3,5-dihydroxyheptanoate side-chain is synthesized through asymmetric methods to establish the correct stereocenters. This often involves chiral building blocks or asymmetric reduction steps.

-

Coupling and Final Modification: The pyrrole core and the chiral side-chain are coupled, followed by deprotection steps and conversion to the desired salt form.

References

A Comprehensive Technical Guide to the Chemical Properties of (3S,5S)-Atorvastatin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of (3S,5S)-Atorvastatin Sodium Salt, an enantiomer of the widely recognized cholesterol-lowering drug, Atorvastatin. While the (3R,5R) enantiomer is the pharmacologically active form for inhibiting HMG-CoA reductase, understanding the properties of the (3S,5S) enantiomer is crucial for impurity profiling, analytical method development, and comprehending its distinct biological interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways.

Core Chemical and Physical Properties

This compound is a white, solid, and hygroscopic compound.[1] A comprehensive summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| Chemical Name | sodium; (3S,5S)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | [2] |

| Molecular Formula | C₃₃H₃₄FN₂NaO₅ | [3] |

| Molecular Weight | 580.6 g/mol | |

| Melting Point | 182-184 °C | |

| 190-193 °C | ||

| Solubility | DMSO: 15 mg/mL (Slightly soluble) | |

| Methanol: Slightly soluble | ||

| DMF: 25 mg/mL | ||

| Ethanol: 0.5 mg/mL | ||

| DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | ||

| Appearance | White solid | |

| Stability | Hygroscopic | |

| Storage | -20°C for long-term storage | |

| λmax | 246 nm | |

| Specific Rotation | +9.77° (c=0.13, DMSO) | |

| Sodium Content | 3.78% |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quality control of pharmaceutical compounds. Below are outlines of key experimental protocols relevant to the properties of this compound.

Melting Point Determination

The melting point of a pharmaceutical solid is a critical indicator of its purity. The capillary method is a common and established technique for this determination.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Heating: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology: Shake-Flask Solubility Assay

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMSO, Methanol, DMF, Ethanol, buffer solutions) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove the undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at its λmax of 246 nm.

Identity and Purity Analysis

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and assess the purity of this compound.

Methodology: HPLC-UV for Purity

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.

-

Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), is used in either isocratic or gradient elution mode.

-

Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent.

-

Injection and Detection: A defined volume of the sample solution is injected into the HPLC system. The eluting compounds are monitored by a UV detector at 246 nm.

-

Data Analysis: The retention time of the main peak is compared to that of a reference standard to confirm identity. The area of the main peak relative to the total area of all peaks is calculated to determine purity.

Methodology: NMR and Mass Spectrometry for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the spectra are recorded. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) are employed to ionize the molecule. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information.

Biological Interactions: Signaling Pathway

Unlike its (3R,5R) counterpart, (3S,5S)-Atorvastatin shows little to no inhibitory activity against HMG-CoA reductase. However, it is not biologically inert and has been shown to be an activator of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a key role in sensing foreign substances (xenobiotics) and upregulating the expression of genes involved in their metabolism and clearance.

The activation of PXR by (3S,5S)-Atorvastatin leads to the induction of several cytochrome P450 (CYP) enzymes, including CYP2A6, CYP2B6, and CYP3A4. This has implications for potential drug-drug interactions.

Caption: PXR signaling pathway activated by (3S,5S)-Atorvastatin.

Experimental Workflow for PXR Activation Assay

To assess the activation of PXR by (3S,5S)-Atorvastatin, a cell-based reporter gene assay is a standard method.

Caption: Workflow for a PXR activation reporter gene assay.

References

An In-Depth Technical Guide to the Synthesis of the (3S,5S)-Atorvastatin Enantiomer

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the stereoselective synthesis of the (3S,5S)-enantiomer of Atorvastatin. Atorvastatin is a blockbuster statin drug that is clinically used as a racemic mixture of its (3R,5R) and (3S,5S) enantiomers. However, the synthesis of individual enantiomers is of significant interest for studying their distinct pharmacological and toxicological profiles. This guide details the synthetic pathways, key experimental protocols, and quantitative data to facilitate the research and development of this specific stereoisomer.

Synthetic Strategy Overview

The synthesis of (3S,5S)-Atorvastatin is a multi-step process that hinges on the stereoselective construction of the chiral dihydroxyheptanoate side chain and its subsequent coupling with the atorvastatin pyrrole core. The most common and efficient approach involves a convergent synthesis strategy, where the chiral side chain and the pyrrole core are synthesized separately and then joined together in a key coupling step, typically a Paal-Knorr condensation.

A logical workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of (3S,5S)-Atorvastatin.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of (3S,5S)-Atorvastatin, based on established literature.

Synthesis of the Chiral Side-Chain: tert-Butyl ((4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

The synthesis of the key chiral side-chain intermediate begins with the commercially available ethyl (S)-4-cyano-3-hydroxybutanoate.

Step 1: Aldol-type addition to form tert-Butyl (S)-6-cyano-5-hydroxy-3-oxohexanoate

To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C is added tert-butyl acetate dropwise. After stirring for a specified time, a solution of ethyl (S)-4-cyano-3-hydroxybutanoate in THF is added. The reaction is quenched with a saturated aqueous solution of ammonium chloride and worked up to yield the β-ketoester.

Step 2: Stereoselective Reduction to tert-Butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate

The β-ketoester is dissolved in a mixture of THF and methanol at -78°C. Diethylmethoxyborane is added, followed by the portion-wise addition of sodium borohydride. This stereoselective reduction yields the syn-diol.

Step 3: Acetal Protection to yield tert-Butyl ((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

The diol is dissolved in acetone with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature to form the acetonide-protected cyanomethyl derivative.

Step 4: Reduction of the Nitrile to the Primary Amine

The protected cyanomethyl compound is subjected to catalytic hydrogenation using Raney Nickel as the catalyst in a suitable solvent like methanol saturated with ammonia. This reduction affords the desired chiral amine side-chain, tert-butyl ((4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Paal-Knorr Condensation

The Paal-Knorr reaction is a classic method for synthesizing substituted pyrroles. In this synthesis, the chiral amine side-chain is condensed with the atorvastatin diketone core, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide.

Protocol:

The chiral amine, tert-butyl ((4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, and the atorvastatin diketone are dissolved in a mixture of heptane, toluene, and THF. A catalytic amount of pivalic acid is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is worked up to yield the protected (3S,5S)-Atorvastatin.

Deprotection and Salt Formation

The final step involves the removal of the acetonide and tert-butyl ester protecting groups, followed by conversion to the desired salt form.

Protocol:

The protected (3S,5S)-Atorvastatin is dissolved in methanol and treated with a solution of hydrochloric acid. The reaction is stirred at room temperature to remove the acetonide group. The solvent is then evaporated, and the residue is dissolved in a mixture of methanol and water. A solution of sodium hydroxide is added to hydrolyze the tert-butyl ester. The resulting sodium salt of (3S,5S)-Atorvastatin is then isolated.

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of (3S,5S)-Atorvastatin.

Table 1: Reaction Yields for the Synthesis of the Chiral Side-Chain

| Step | Product | Typical Yield (%) |

| Aldol-type addition | tert-Butyl (S)-6-cyano-5-hydroxy-3-oxohexanoate | 75-85 |

| Stereoselective Reduction | tert-Butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate | >90 |

| Acetal Protection | tert-Butyl ((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | ~95 |

| Nitrile Reduction | tert-Butyl ((4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 80-90 |

Table 2: Stereoselectivity of the Reduction Step

| Substrate | Product | Diastereomeric Excess (de) |

| tert-Butyl (S)-6-cyano-5-hydroxy-3-oxohexanoate | tert-Butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate | >98% |

Table 3: Paal-Knorr Condensation and Final Deprotection

| Step | Product | Typical Yield (%) |

| Paal-Knorr Condensation | Protected (3S,5S)-Atorvastatin | 70-80 |

| Deprotection | (3S,5S)-Atorvastatin | >90 |

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of the (3S,5S)-Atorvastatin enantiomer.

Caption: Key steps in the synthesis of (3S,5S)-Atorvastatin.

Conclusion

The synthesis of the (3S,5S)-enantiomer of Atorvastatin is a challenging yet achievable goal for medicinal chemists and drug development professionals. The key to a successful synthesis lies in the careful stereocontrol during the formation of the dihydroxyheptanoate side chain. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important stereoisomer, enabling further investigation into its unique biological properties. This in-depth guide serves as a valuable resource for researchers aiming to explore the pharmacology and therapeutic potential of the individual enantiomers of Atorvastatin.

A Technical Guide to the Stereospecific Synthesis of Atorvastatin Isomers

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin, the active ingredient in one of the world's best-selling pharmaceuticals, is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its therapeutic efficacy is critically dependent on the precise stereochemistry of its side chain, which features two chiral centers at the C3 and C5 positions. The biologically active isomer possesses the (3R,5R) configuration.[1] Consequently, the development of efficient and highly stereoselective synthetic routes to produce the desired (3R,5R)-atorvastatin while minimizing the formation of other diastereomers—(3S,5S), (3R,5S), and (3S,5R), which are considered impurities—is of paramount importance in pharmaceutical manufacturing.[3]

This technical guide provides an in-depth overview of the core strategies for the stereospecific synthesis of atorvastatin isomers, focusing on the construction of the key chiral side chain and its assembly with the heterocyclic core. It includes detailed experimental protocols, comparative data on synthetic efficiency, and workflow diagrams to illustrate the key chemical transformations.

Core Synthetic Strategy: A Convergent Approach

The most prevalent and industrially adopted strategy for synthesizing atorvastatin is a convergent approach.[2] This methodology involves the separate synthesis of two key fragments: the complex, pentasubstituted pyrrole core and the crucial (3R,5R)-dihydroxyheptanoate side chain. These two components are then coupled in a late-stage step, most commonly via a Paal-Knorr reaction, to assemble the final molecular framework. This approach allows for greater flexibility and efficiency, as the stereocenters are established in a smaller, more manageable molecule before its incorporation into the final drug structure.

Caption: High-level convergent synthesis strategy for Atorvastatin.

Stereospecific Synthesis of the Chiral Side Chain

The cornerstone of atorvastatin synthesis is the construction of the syn-1,3-diol moiety in the side chain with the correct (R,R) absolute configuration. Various methods have been developed, ranging from chiral pool synthesis to asymmetric catalysis and biocatalysis.

Chiral Pool Synthesis

This approach utilizes inexpensive, naturally occurring chiral molecules as starting materials. The inherent stereochemistry of the starting material is transferred through the synthetic sequence to the final product.

-

From Isoascorbic Acid: The final commercial production of atorvastatin relied on a chiral pool approach starting from isoascorbic acid, a readily available plant-derived natural product.

-

From D-Aspartic Acid: A stereocontrolled synthesis has been described using commercially available D-aspartic acid. A key step involves an intramolecular oxidative oxygen-nucleophilic bromocyclization to form the chiral syn-1,3-diol moiety.

Asymmetric Chemical Synthesis

These methods create the chiral centers using chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

-

Asymmetric Aldol Reaction: An efficient route has been developed based on a direct catalytic asymmetric aldol reaction of a thioamide, which allows for the recovery and reuse of the expensive chiral ligand.

-

Asymmetric Reduction: A common strategy involves the diastereoselective reduction of a β-ketoester. For instance, the reduction of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate using NaBH₄ in the presence of a borane agent like diethyl(methoxy)borane can yield the desired (3R,5R)-diol.

Biocatalytic Synthesis

Enzymes offer unparalleled stereoselectivity and are increasingly used for green and efficient pharmaceutical synthesis.

-

Diketoreductases: A highly efficient route involves the stereoselective double reduction of a β,δ-diketo ester catalyzed by a single diketoreductase enzyme. This method can install both chiral centers in one step with high selectivity.

-

Deoxyribose-5-phosphate Aldolase (DERA): DERA enzymes can catalyze a one-pot tandem aldol reaction to form a 6-carbon intermediate with both stereogenic centers set with excellent enantiomeric and diastereomeric excess.

-

Halohydrin Dehalogenases (HHDH): Engineered HHDH enzymes are used for the industrial manufacturing of ethyl (R)-4-cyano-3-hydroxybutanoate, a key chiral synthon for the atorvastatin side chain.

References

An In-depth Technical Guide on the Stereospecific Mechanism of Action of Atorvastatin: The Role of the (3S,5S) Enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of atorvastatin, with a specific focus on the stereoisomer (3S,5S)-Atorvastatin. It delineates the critical role of stereochemistry in the pharmacological activity of this widely prescribed HMG-CoA reductase inhibitor and explains the utility of the inactive (3S,5S) enantiomer in research settings.

Introduction: The Stereochemical Specificity of Atorvastatin

Atorvastatin, a leading synthetic statin, is a chiral molecule existing as four stereoisomers due to its two chiral centers. The clinically utilized and pharmacologically active form is the (3R,5R)-enantiomer. In contrast, the (3S,5S)-enantiomer of atorvastatin exhibits little to no inhibitory activity against its target enzyme, HMG-CoA reductase.[1] This stereospecificity is fundamental to its mechanism of action and renders (3S,5S)-Atorvastatin an invaluable tool as a negative control in experimental research to elucidate the specific effects of the active enantiomer.

The Primary Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The primary therapeutic effect of atorvastatin is the reduction of cholesterol levels. This is achieved through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.

The active (3R,5R)-enantiomer of atorvastatin binds to the active site of HMG-CoA reductase, preventing the substrate HMG-CoA from binding and thereby halting the production of mevalonate, a crucial precursor to cholesterol. This inhibition leads to a decrease in hepatic cholesterol concentration, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes. This increased expression enhances the clearance of LDL cholesterol from the bloodstream.

The (3S,5S)-enantiomer, due to its stereochemical configuration, does not fit correctly into the active site of HMG-CoA reductase and therefore does not exert a significant inhibitory effect.

Pleiotropic Effects of (3R,5R)-Atorvastatin

Beyond its lipid-lowering capabilities, the active form of atorvastatin exhibits several "pleiotropic" effects that contribute to its cardiovascular benefits. These effects are largely independent of its action on cholesterol synthesis and are not observed with the (3S,5S) enantiomer. These effects stem from the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac.

By inhibiting the synthesis of these isoprenoids, (3R,5R)-Atorvastatin prevents the activation of Rho and Rac signaling pathways, leading to:

-

Improved Endothelial Function: Increased expression and activity of endothelial nitric oxide synthase (eNOS).[2][3][4][5]

-

Anti-inflammatory Effects: Reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

-

Antioxidant Properties: Attenuation of oxidative stress by inhibiting NADPH oxidase.

-

Plaque Stability: Inhibition of vascular smooth muscle cell proliferation and migration.

Quantitative Data

The following tables summarize the available quantitative data for atorvastatin. It is important to note the scarcity of specific inhibitory data for the (3S,5S) enantiomer, which supports its classification as inactive.

Table 1: Inhibitory Activity of Atorvastatin Enantiomers against HMG-CoA Reductase

| Compound | IC50 | Ki | Notes |

| (3R,5R)-Atorvastatin | 8 nM | 0.1-0.2 nM | The pharmacologically active enantiomer. |

| (3S,5S)-Atorvastatin | Not reported | Not reported | Described as having "little or no inhibitory activity" and used as a negative control. |

Table 2: Pharmacokinetic Parameters of Atorvastatin (Active Form)

| Parameter | Value |

| Bioavailability | ~14% |

| Protein Binding | >98% |

| Volume of Distribution | ~381 L |

| Metabolism | Extensively by CYP3A4 |

| Half-life | ~14 hours |

| Excretion | Primarily biliary |

Experimental Protocols

The following are detailed methodologies for key experiments where (3S,5S)-Atorvastatin is used as a negative control to demonstrate the specificity of the active enantiomer.

5.1. HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+ at 340 nm.

-

Reagents: HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, assay buffer (e.g., potassium phosphate buffer, pH 7.4), (3R,5R)-Atorvastatin, and (3S,5S)-Atorvastatin.

-

Procedure:

-

Prepare serial dilutions of (3R,5R)-Atorvastatin and (3S,5S)-Atorvastatin.

-

In a 96-well plate, add assay buffer, HMG-CoA reductase, and NADPH to each well.

-

Add the different concentrations of the atorvastatin enantiomers to their respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding HMG-CoA to all wells.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each enantiomer.

-

5.2. Cholesterol Biosynthesis Assay

This cell-based assay measures the de novo synthesis of cholesterol using a radiolabeled precursor.

-

Materials: Cultured cells (e.g., HepG2), cell culture medium, [14C]-acetate, (3R,5R)-Atorvastatin, (3S,5S)-Atorvastatin, lipid extraction solvents (e.g., hexane/isopropanol), thin-layer chromatography (TLC) system, and a scintillation counter.

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of (3R,5R)-Atorvastatin, (3S,5S)-Atorvastatin, or vehicle for a specified period (e.g., 24 hours).

-

Add [14C]-acetate to the medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.

-

Wash the cells and extract the total lipids.

-

Separate the lipids by TLC, with a cholesterol standard run in parallel.

-

Visualize the cholesterol spot (e.g., with iodine vapor) and scrape the corresponding area from the TLC plate.

-

Quantify the radioactivity in the scraped silica using a scintillation counter.

-

Normalize the counts to the total protein content of the cells.

-

5.3. Anti-Inflammatory Effects Assay

This assay evaluates the ability of atorvastatin enantiomers to suppress the production of inflammatory cytokines in response to a pro-inflammatory stimulus.

-

Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS), (3R,5R)-Atorvastatin, (3S,5S)-Atorvastatin, and an ELISA kit for a specific cytokine (e.g., TNF-α).

-

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of each atorvastatin enantiomer or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a set time (e.g., 6 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the cytokine (e.g., TNF-α) in the supernatant using the ELISA kit according to the manufacturer's instructions.

-

5.4. Antioxidant Effects Assay

This assay measures the capacity of the atorvastatin enantiomers to reduce intracellular reactive oxygen species (ROS).

-

Materials: Endothelial cells (e.g., HUVECs), cell culture medium, a pro-oxidant (e.g., H2O2 or Angiotensin II), (3R,5R)-Atorvastatin, (3S,5S)-Atorvastatin, and a fluorescent ROS indicator (e.g., DCFH-DA).

-

Procedure:

-

Culture endothelial cells to confluence in a black, clear-bottom 96-well plate.

-

Load the cells with the DCFH-DA probe.

-

Wash the cells and treat them with the atorvastatin enantiomers or vehicle.

-

Induce oxidative stress by adding the pro-oxidant.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Compare the levels of ROS production in the different treatment groups.

-

Conclusion

The pharmacological activity of atorvastatin is highly stereospecific, with the (3R,5R)-enantiomer being the active HMG-CoA reductase inhibitor responsible for the drug's lipid-lowering and pleiotropic effects. The (3S,5S)-enantiomer is largely inactive due to its inability to bind effectively to the enzyme's active site. This lack of activity makes (3S,5S)-Atorvastatin an essential negative control in research, allowing for the precise attribution of observed effects to the specific action of the active enantiomer. A thorough understanding of this stereoselectivity is crucial for the design of new therapeutic agents and for the accurate interpretation of mechanistic studies involving atorvastatin.

References

(3S,5S)-Atorvastatin as a Negative Control for HMG-CoA Reductase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3S,5S)-Atorvastatin's use as a negative control in HMG-CoA reductase research. We delve into the stereoselectivity of atorvastatin's interaction with its target enzyme, present detailed experimental protocols for assessing inhibitory activity, and offer visual representations of the relevant biological pathways and experimental workflows.

Introduction

Atorvastatin, a leading synthetic statin, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. Its therapeutic efficacy in lowering plasma cholesterol levels is well-established. Atorvastatin possesses two chiral centers, leading to four possible stereoisomers. The pharmacologically active form is the (3R,5R)-enantiomer, which effectively binds to and inhibits HMG-CoA reductase. In contrast, the (3S,5S)-enantiomer of atorvastatin exhibits little to no inhibitory activity against this enzyme, rendering it an ideal negative control for in vitro and in vivo studies.[1] The use of (3S,5S)-Atorvastatin allows researchers to distinguish between the specific effects of HMG-CoA reductase inhibition and any potential off-target or non-specific effects of the atorvastatin molecule.

Data Presentation: Stereoselective Inhibition of HMG-CoA Reductase

| Compound | Target | IC50 (nM) | Potency |

| (3R,5R)-Atorvastatin | HMG-CoA Reductase | ~8-10 | High |

| (3S,5S)-Atorvastatin | HMG-CoA Reductase | >10,000 | Negligible |

Note: The IC50 value for (3R,5R)-Atorvastatin is an approximate value based on available literature for the active form. The IC50 for (3S,5S)-Atorvastatin is an estimated value reflecting its established lack of significant inhibitory activity.

Experimental Protocols

A common method for determining the inhibitory activity of compounds against HMG-CoA reductase is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

Objective: To determine and compare the in vitro inhibitory activity of (3R,5R)-Atorvastatin and (3S,5S)-Atorvastatin on HMG-CoA reductase.

Materials:

-

Human recombinant HMG-CoA reductase

-

HMG-CoA substrate solution

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

(3R,5R)-Atorvastatin

-

(3S,5S)-Atorvastatin

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of HMG-CoA reductase in assay buffer.

-

Prepare a stock solution of HMG-CoA in assay buffer.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare serial dilutions of (3R,5R)-Atorvastatin and (3S,5S)-Atorvastatin in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Assay Buffer

-

Test compound ((3R,5R)-Atorvastatin or (3S,5S)-Atorvastatin at various concentrations) or vehicle control (assay buffer with the same concentration of DMSO).

-

HMG-CoA reductase solution.

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.

-

Immediately after adding the substrate, add the NADPH solution to all wells.

-

-

Measurement:

-

Place the microplate in the spectrophotometer pre-heated to 37°C.

-

Measure the decrease in absorbance at 340 nm over a specified period (e.g., 10-20 minutes) in kinetic mode. The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance per unit time) for each concentration of the test compounds and the control.

-

Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value for each compound.

-

Mandatory Visualizations

Signaling Pathway

Caption: The Mevalonate Pathway and the site of inhibition by (3R,5R)-Atorvastatin.

Experimental Workflow

Caption: Workflow for assessing HMG-CoA reductase inhibition by atorvastatin enantiomers.

References

Technical Guide: (3S,5S)-Atorvastatin as an Activator of the Pregnane X Receptor (PXR)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atorvastatin, a widely prescribed cholesterol-lowering medication, exists as four distinct optical isomers.[1] While the therapeutic effects are primarily attributed to the (3R,5R)-enantiomer, emerging evidence indicates that other stereoisomers, including (3S,5S)-Atorvastatin, are not biologically inert.[2] This technical guide provides an in-depth analysis of the activation of the pregnane X receptor (PXR) by (3S,5S)-Atorvastatin. PXR is a critical nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).[1][3] Understanding the interaction between (3S,5S)-Atorvastatin and PXR is crucial for evaluating its potential role in drug-drug interactions and off-target effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data: PXR Activation and Target Gene Induction

The activation of PXR by atorvastatin and its stereoisomers has been quantified through various assays, primarily focusing on reporter gene activation and the induction of PXR target genes in primary human hepatocytes. The data reveals that all four enantiomers of atorvastatin can activate PXR, albeit with differing potencies.[1]

PXR-Dependent Luciferase Activity

In a study utilizing a p3A4-luciferase reporter construct in LS180 cells, (3S,5S)-Atorvastatin was shown to induce luciferase activity with an EC50 of 12.4 μM. This demonstrates a direct agonistic effect on the PXR signaling pathway.

Induction of PXR Target Gene mRNA in Primary Human Hepatocytes

The functional consequence of PXR activation is the increased transcription of target genes. The following tables summarize the fold induction of key cytochrome P450 enzymes in primary human hepatocytes following treatment with different atorvastatin enantiomers.

Table 1: Induction of CYP3A4 mRNA by Atorvastatin Enantiomers

| Compound | Concentration | Fold Induction (vs. Vehicle) |

| (3R,5R)-Atorvastatin | 30 μM | ~11 |

| (3R,5S)-Atorvastatin | 30 μM | ~8 |

| (3S,5R)-Atorvastatin | 30 μM | ~8 |

| (3S,5S)-Atorvastatin | 30 μM | ~6 |

| Rifampicin (RIF) 10μM | 10 μM | ~12 |

Data is approximated from graphical representations in Korhonova et al., 2015 and represents the mean from three different hepatocyte donors.

Table 2: Induction of CYP2A6 mRNA by Atorvastatin Enantiomers

| Compound | Concentration | Fold Induction (vs. Vehicle) |

| (3R,5R)-Atorvastatin | 30 μM | ~5 |

| (3R,5S)-Atorvastatin | 30 μM | ~4 |

| (3S,5R)-Atorvastatin | 30 μM | ~4 |

| (3S,5S)-Atorvastatin | 30 μM | ~3 |

| Rifampicin (RIF) 10μM | 10 μM | ~5 |

Data is approximated from graphical representations in Korhonova et al., 2015 and represents the mean from three different hepatocyte donors.

Table 3: Induction of CYP2B6 mRNA by Atorvastatin Enantiomers

| Compound | Concentration | Fold Induction (vs. Vehicle) |

| (3R,5R)-Atorvastatin | 30 μM | ~12 |

| (3R,5S)-Atorvastatin | 30 μM | ~10 |

| (3S,5R)-Atorvastatin | 30 μM | ~10 |

| (3S,5S)-Atorvastatin | 30 μM | ~8 |

| Rifampicin (RIF) 10μM | 10 μM | ~18 |

Data is approximated from graphical representations in Korhonova et al., 2015 and represents the mean from three different hepatocyte donors.

These results collectively indicate that while (3S,5S)-Atorvastatin is a less potent inducer of PXR target genes compared to the clinically used (3R,5R) form, it still functions as a significant PXR activator. The induction potency order for atorvastatin enantiomers is generally observed as (3R,5R) > (3R,5S) ≈ (3S,5R) > (3S,5S).

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data on PXR activation by atorvastatin stereoisomers.

Cell Culture and Treatment

-

Primary Human Hepatocytes: Cryopreserved primary human hepatocytes from multiple donors were used to assess the induction of drug-metabolizing enzymes. Cells were typically incubated for 24 hours (for mRNA analysis) or 48 hours (for protein analysis) with vehicle control (DMSO), a positive control (e.g., 10 µM Rifampicin for PXR), and various concentrations of the atorvastatin enantiomers (e.g., 1 µM, 10 µM, 30 µM).

-

LS180 and LS174T Cell Lines: Human colon adenocarcinoma cell lines LS180 and LS174T were utilized for reporter gene assays and electrophoretic mobility shift assays (EMSA), respectively. These cell lines are established models for studying PXR activation.

PXR Reporter Gene Assay

This assay quantifies the ability of a compound to activate the PXR signaling pathway.

-

Transfection: LS180 cells were transiently transfected with a p3A4-luc reporter construct, which contains the PXR response element from the CYP3A4 promoter linked to a luciferase reporter gene.

-

Incubation: After a stabilization period, the transfected cells were incubated for 24 hours with the test compounds (atorvastatin enantiomers) at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M.

-

Lysis and Measurement: Cells were lysed, and luciferase activity was measured using a luminometer.

-

Data Analysis: The luciferase signal was normalized and expressed as a fold induction over the vehicle-treated control cells. EC50 values were calculated from the resulting dose-response curves.

mRNA and Protein Expression Analysis

-

RNA Isolation and qRT-PCR: Total RNA was isolated from treated primary human hepatocytes using TRI Reagent. cDNA was synthesized via reverse transcription. Quantitative real-time PCR (qRT-PCR) was then performed to measure the mRNA levels of target genes (e.g., CYP3A4, CYP2A6, CYP2B6). Gene expression data was normalized to a housekeeping gene such as GAPDH or β-actin.

-

Western Blotting: Protein levels of cytochrome P450 enzymes were determined from cell lysates of treated hepatocytes. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target CYPs and a loading control (e.g., β-actin). Chemiluminescent signals were detected and quantified.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was used to confirm that atorvastatin enantiomers promote the binding of the PXR/RXRα heterodimer to its DNA response element.

-

Nuclear Extract Preparation: Nuclear extracts were prepared from LS174T cells treated with DMSO, Rifampicin (10 µM), or atorvastatin enantiomers (10 µM).

-

Binding Reaction: The nuclear extracts were incubated with a biotin-labeled double-stranded oligonucleotide corresponding to the DR3 PXR response element found in the CYP3A4 promoter.

-

Electrophoresis and Detection: The protein-DNA complexes were resolved on a non-denaturing polyacrylamide gel and transferred to a membrane. The biotin-labeled DNA was detected using a chemiluminescent substrate. An increase in the shifted band indicates enhanced binding of the PXR/RXRα complex.

Visualizations: Pathways and Workflows

PXR Signaling Pathway

The following diagram illustrates the canonical signaling pathway for PXR activation by a ligand such as (3S,5S)-Atorvastatin.

Caption: PXR activation pathway by (3S,5S)-Atorvastatin.

Experimental Workflow for PXR Activation Assessment

This diagram outlines the sequence of experiments used to characterize (3S,5S)-Atorvastatin as a PXR agonist.

Caption: Workflow for characterizing PXR activation.

Logical Relationship: (3S,5S)-Atorvastatin as a PXR Agonist

This diagram illustrates the logical flow from the initial molecular event to the ultimate cellular response.

Caption: Mechanism of action for (3S,5S)-Atorvastatin.

Conclusion

The evidence strongly supports the classification of (3S,5S)-Atorvastatin as an agonist of the pregnane X receptor. Although it is not the most potent stereoisomer of atorvastatin, its ability to activate PXR and subsequently induce the expression of key drug-metabolizing enzymes like CYP3A4, CYP2A6, and CYP2B6 is significant. This activity highlights a potential mechanism for drug-drug interactions that may not be accounted for when considering only the primary therapeutic enantiomer. For drug development professionals, these findings underscore the importance of stereoisomer-specific testing in preclinical safety and pharmacology assessments. Researchers investigating PXR signaling can consider (3S,5S)-Atorvastatin as a useful tool compound for probing receptor function.

References

- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3S,5S)-Atorvastatin (sodium salt) | CAS 1428118-38-0 | Cayman Chemical | Biomol.com [biomol.com]

- 3. researchgate.net [researchgate.net]

Cytochrome P450 Induction by (3S,5S)-Atorvastatin: A Technical Guide

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, toxicology, and drug metabolism. It provides an in-depth technical overview of the induction of cytochrome P450 (CYP) enzymes by the (3S,5S) stereoisomer of Atorvastatin.

Executive Summary

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, exists as four distinct stereoisomers. While the clinically utilized form is (3R,5R)-Atorvastatin, understanding the pharmacological profiles of all isomers, including (3S,5S)-Atorvastatin, is critical for a comprehensive safety and drug-drug interaction assessment. This guide synthesizes the available scientific literature on the induction of cytochrome P450 enzymes by (3S,5S)-Atorvastatin. The primary mechanism of induction is through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor regulating the expression of xenobiotic-metabolizing enzymes. Data indicates that all atorvastatin isomers can induce CYP3A4, CYP2B6, and CYP2A6, but they do so enantiospecifically. The (3S,5S) isomer is consistently shown to be the least potent inducer among the four, exhibiting significantly lower PXR activation and target gene induction compared to the clinically used (3R,5R) form. This document provides detailed data, experimental protocols, and pathway visualizations to elucidate these findings.

Mechanism of Action: The PXR Signaling Pathway

The induction of CYP enzymes by atorvastatin stereoisomers is primarily mediated by the Pregnane X Receptor (PXR, NR1I2).[1] PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and upregulating the expression of genes involved in their metabolism and clearance.[2]

The activation cascade proceeds as follows:

-

(3S,5S)-Atorvastatin enters the hepatocyte. As a lipophilic molecule, it can cross the cell membrane.

-

Ligand Binding: Inside the cell, atorvastatin binds to and activates PXR located in the cytoplasm.

-

Nuclear Translocation & Heterodimerization: Upon activation, PXR translocates into the nucleus and forms a heterodimer with the Retinoid X Receptor alpha (RXRα).

-

DNA Binding: This PXR/RXRα complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs), such as the DR3 element, located in the promoter regions of target genes.[3][4]

-

Gene Transcription: The binding of the complex recruits co-activators and initiates the transcription of target genes, including CYP3A4, CYP2B6, and CYP2A6, leading to increased mRNA synthesis.[5]

-

Protein Translation: The newly synthesized mRNA is translated into CYP enzyme proteins, resulting in increased metabolic capacity.

The diagram below illustrates this signaling pathway.

Quantitative Induction Data

Studies investigating the enantiospecific effects of atorvastatin have consistently demonstrated that the (3S,5S) isomer is a significantly weaker inducer of CYP enzymes compared to the other three isomers. The general order of induction potency is (3R,5R) > (3R,5S) ≈ (3S,5R) > (3S,5S).

Table 1: PXR Transcriptional Activation by Atorvastatin Stereoisomers

This table summarizes data from gene reporter assays, where cells are transfected with a PXR-responsive luciferase reporter construct. Activation is shown relative to a vehicle control.

| Compound | Concentration (µM) | Cell Line | PXR Activation (Fold Induction) | Reference |

| (3S,5S)-Atorvastatin | 10 | LS180 | Low/Minimal | |

| (3R,5R)-Atorvastatin | 10 | LS180 | Strong | |

| Rifampicin (Positive Control) | 10 | LS180 | ~8 to 13-fold | |

| Vehicle Control (DMSO) | 0.1% v/v | LS180 | 1.0 |

Note: Specific fold-induction values for each isomer at various concentrations are often presented graphically in the source literature. The table reflects the relative potencies described.

Table 2: Induction of CYP mRNA Expression in Primary Human Hepatocytes

This table outlines the fold-change in CYP mRNA levels after treatment with atorvastatin isomers, as measured by RT-qPCR.

| Compound (10 µM) | Target Gene | Fold Induction vs. Control (Approximate) | Reference |

| (3S,5S)-Atorvastatin | CYP3A4 | Weakest among isomers | |

| CYP2B6 | Weakest among isomers | ||

| CYP2A6 | Weakest among isomers | ||

| CYP2C9 | Modulatory/Minor Effect | ||

| CYP1A1 / CYP1A2 | No significant influence | ||

| (3R,5R)-Atorvastatin | CYP3A4 | Strongest among isomers | |

| Rifampicin (Positive Control) | CYP3A4 | 8.6 (median) |

Note: The studies emphasize the rank order of potency (RR>RS=SR>SS), confirming (3S,5S) as the least effective isomer in upregulating the transcription of PXR target genes.

Experimental Protocols

The assessment of CYP450 induction is a multi-faceted process involving in vitro cell culture systems and various molecular biology techniques. Cultured primary human hepatocytes are considered the gold standard for predicting clinical enzyme induction.

General Workflow for In Vitro CYP Induction Assessment

The following diagram outlines a typical experimental workflow for evaluating the induction potential of a compound like (3S,5S)-Atorvastatin in primary human hepatocytes.

Protocol: CYP Induction in Primary Human Hepatocytes

This protocol is a representative example based on methodologies described in the literature.

-

Cell Culture:

-

Thaw cryopreserved plateable human hepatocytes according to the supplier's protocol.

-

Plate cells on collagen-coated multi-well plates (e.g., 24-well) in the appropriate seeding medium.

-

Allow cells to acclimatize for 24-48 hours, often with an extracellular matrix overlay (e.g., Geltrex™) to maintain phenotype.

-

-

Compound Treatment:

-

Prepare dosing media containing the vehicle control (e.g., 0.1% DMSO), a positive control inducer (e.g., 10 µM Rifampicin for CYP3A4), and various concentrations of (3S,5S)-Atorvastatin.

-

Aspirate the culture medium and replace it with the dosing medium.

-

Incubate for 48 to 72 hours. The dosing medium should be replaced every 24 hours.

-

-

Endpoint Measurement - mRNA Levels (RT-qPCR):

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of target CYP genes (CYP3A4, CYP2B6, etc.) and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qPCR) with specific primers and probes.

-

Calculate fold induction relative to the vehicle control using the ΔΔCt method.

-

-

Endpoint Measurement - Protein Levels (Western Blot):

-

Wash cells with PBS and lyse in a suitable buffer (e.g., RIPA buffer) with protease inhibitors.

-

Determine total protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies specific for the CYP isozyme of interest (e.g., anti-CYP3A4) and a loading control (e.g., anti-β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect signal using chemiluminescence and quantify band density.

-

-

Endpoint Measurement - Catalytic Activity (Probe Substrate Assay):

-

After the treatment period, wash the cells and replace the medium with a fresh medium containing a CYP-specific probe substrate (e.g., midazolam or testosterone for CYP3A4).

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculate activity, often expressed as pmol of metabolite formed per minute per million cells.

-

Protocol: PXR Activation Reporter Gene Assay

This protocol describes a common method to assess direct activation of the PXR nuclear receptor.

-

Cell Line and Plasmids:

-

Use a suitable cell line, such as the human colon adenocarcinoma cell line LS180 or HepG2.

-

Required plasmids include: an expression vector for PXR and a reporter plasmid containing multiple copies of a PXR-responsive element (e.g., DR3 from the CYP3A4 promoter) driving the expression of a reporter gene, typically luciferase (e.g., p3A4-luc). A β-galactosidase or Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.

-

-

Transfection:

-

Seed cells in multi-well plates.

-

Transfect the cells with the PXR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

-

-

Treatment and Analysis:

-

After allowing time for gene expression (e.g., 24 hours), treat the transfected cells with the vehicle, positive control (Rifampicin), and (3S,5S)-Atorvastatin for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to the control reporter (e.g., β-galactosidase activity).

-

Express results as fold induction over the vehicle-treated cells.

-

Conclusion and Implications

The evidence strongly indicates that (3S,5S)-Atorvastatin is an inducer of CYP3A4, CYP2B6, and CYP2A6, but its potency is substantially lower than that of the other stereoisomers, particularly the clinically used (3R,5R) form. The mechanism is dependent on the activation of the PXR signaling pathway. For drug development professionals, this finding is significant. While atorvastatin itself (as the 3R,5R isomer) has a known potential for drug-drug interactions via CYP induction, the (3S,5S) isomer contributes minimally to this effect. This highlights the critical importance of stereochemistry in assessing the pharmacological and toxicological profiles of chiral drugs. The lower induction potential of the (3S,5S) isomer suggests it poses a reduced risk for clinically relevant drug-drug interactions mediated by PXR-regulated CYPs.

References

- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review on the Cytotoxic Effects of (3S,5S)-Atorvastatin on Cancer Cell Lines

Executive Summary: Atorvastatin, a widely prescribed inhibitor of HMG-CoA reductase, has demonstrated significant anti-neoplastic properties beyond its primary lipid-lowering function. This technical guide provides an in-depth analysis of the cytotoxic effects of the specific (3S,5S) enantiomer of Atorvastatin on various cancer cell lines. While most literature investigates the clinically prevalent (3R,5R)-Atorvastatin, this document synthesizes the available data specifically concerning the (3S,5S) isomer, highlighting its effects on cell viability, apoptosis, cell cycle progression, and key molecular signaling pathways. We present quantitative data in tabular format, detail common experimental methodologies, and provide visual representations of the underlying molecular mechanisms to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: Statins and Cancer

Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (MVA) pathway.[1] This pathway is critical for cholesterol biosynthesis but also produces essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][3] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are crucial for intracellular signaling, cell proliferation, and survival.[4] Malignant cells often exhibit an upregulated mevalonate pathway, making it a promising target for anti-cancer therapies.[5]

Atorvastatin exists as multiple optical isomers. The clinically administered form is the active (3R,5R)-enantiomer. However, understanding the bioactivity of other isomers, such as (3S,5S)-Atorvastatin, is crucial for a complete pharmacological profile. Research indicates that various enantiomers of statins can possess distinct biological effects, including cytotoxicity against cancer cells.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability. Studies have shown that the cytotoxic effects of Atorvastatin are dose-dependent and vary significantly across different cancer cell lines.

Table 1: Cytotoxicity of Atorvastatin Enantiomers in Human Cancer Cell Lines (24h Incubation) Data in this table is specifically derived from studies that differentiated between the optical isomers of Atorvastatin.

| Cell Line | Isomer | IC50 (µM) | Comments |

| AZ-AHR (Aryl Hydrocarbon Receptor Reporter) | (3S,5S)-Atorvastatin | > 100 µM | Showed weak cytotoxic effect; viability remained above 50% even at 100 µM. |

| (3R,5R)-Atorvastatin | ~ 10 µM | The clinically active form showed significantly higher cytotoxicity. | |

| LS180 (Colon Adenocarcinoma) | (3S,5S)-Atorvastatin | > 100 µM | Exhibited minimal cytotoxicity. |

| (3R,5R)-Atorvastatin | ~ 25 µM | Demonstrated moderate cytotoxic effects. |

Table 2: Cytotoxicity of Atorvastatin (Isomer Unspecified or (3R,5R)) in Various Cancer Cell Lines This table summarizes data from studies where the specific enantiomer was not stated, which typically implies the use of the clinically active (3R,5R) form.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| MCF-7 | Breast Cancer | ~9.1 µM | 24h |

| MDA-MB-231 | Breast Cancer (TNBC) | ~1.0 µM | 72h |

| Hey | Ovarian Cancer | Dose-dependent inhibition (IC50 not specified) | 24h |

| SKOV3 | Ovarian Cancer | Dose-dependent inhibition (IC50 not specified) | 24h |

| PANC-1 | Pancreatic Cancer | >0.01 µM (Significant inhibition at 10 nM) | Not Specified |

| SW1990 | Pancreatic Cancer | >0.01 µM (Significant inhibition at 10 nM) | Not Specified |

| U266 | Myeloma | 94 µM | Not Specified |

| A172 | Glioma | Cytotoxic effect at 10 µM | Not Specified |

| HepG2 | Liver Cancer | Dose-dependent inhibition | 24h |

| Huh-7 | Liver Cancer | Dose-dependent inhibition | 24h |

| THP-1 | Acute Monocytic Leukemia | ~0.39 µg/mL (~0.7 µM) | 24h |

Mechanisms of Atorvastatin-Induced Cytotoxicity

Atorvastatin exerts its anti-cancer effects through multiple mechanisms, primarily stemming from the inhibition of the mevalonate pathway. This leads to cell cycle arrest, induction of apoptosis, and disruption of critical cell signaling cascades.

A common effect of atorvastatin treatment is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle. This is often observed as an accumulation of cells in the G1 or G0/G1 phase.

-

Ovarian Cancer: In Hey and SKOV3 ovarian cancer cells, atorvastatin treatment led to a significant increase in the G1 phase population and a corresponding decrease in the S phase population.

-

Pancreatic Cancer: PANC-1 and SW1990 cells treated with atorvastatin showed a clear G1-phase cell cycle arrest.

-

Gastric Cancer Stem Cells: Atorvastatin induced G0/G1 phase arrest in MKN45-derived gastric cancer stem cells.

Apoptosis, or programmed cell death, is a key mechanism by which atorvastatin eliminates cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

-

Evidence of Apoptosis: Studies have confirmed apoptosis through Annexin V/PI staining, which identifies early and late apoptotic cells.

-

Caspase Activation: Atorvastatin treatment leads to the cleavage and activation of executioner caspases like caspase-3 and caspase-9, as well as the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis following statin treatment.

The primary effect of atorvastatin—inhibition of HMG-CoA reductase—has significant downstream consequences for intracellular signaling pathways that are critical for cancer cell growth and survival.

HMG-CoA Reductase Pathway and Downstream Effects: By blocking the synthesis of mevalonate, atorvastatin depletes the cellular pool of FPP and GGPP. This prevents the prenylation and subsequent membrane localization of small GTPases like Ras and Rho, which are essential for their function.

PI3K/Akt/mTOR and MAPK/Erk Pathways: The Ras proteins are upstream activators of two major pro-survival signaling cascades: the PI3K/Akt/mTOR pathway and the Raf/MEK/Erk (MAPK) pathway. By preventing Ras activation, atorvastatin can suppress signaling through these pathways, thereby inhibiting cell growth, proliferation, and survival. Atorvastatin treatment has been shown to decrease the phosphorylation of Akt, a key component of the PI3K pathway, correlating with its growth-suppressive effects.

Detailed Experimental Protocols

The investigation of atorvastatin's cytotoxic effects relies on a set of standardized in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of (3S,5S)-Atorvastatin (e.g., ranging from 0.1 µM to 100 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the corresponding final concentration.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 540-570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are calculated from the dose-response curves.

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are cultured in plates and treated with the desired concentrations of (3S,5S)-Atorvastatin for the specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for approximately 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed promptly using a flow cytometer.

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells: Annexin V-negative and PI-positive.

-

Conclusion

The available evidence indicates that the (3S,5S) enantiomer of Atorvastatin exhibits cytotoxic activity against cancer cells, although it appears to be less potent than the clinically used (3R,5R) isomer. Its mechanism of action, like other statins, is rooted in the inhibition of the mevalonate pathway. This primary action disrupts essential downstream processes, including protein prenylation, which in turn suppresses critical pro-survival signaling pathways like PI3K/Akt and MAPK. The ultimate consequences for cancer cells are the induction of cell cycle arrest, typically in the G1 phase, and the activation of caspase-dependent apoptosis. While the majority of research has focused on the more active (3R,5R) enantiomer, understanding the bioactivity of all isomers is vital. Further investigation into the specific effects and potential synergies of (3S,5S)-Atorvastatin could provide new insights for the development of novel anti-cancer therapeutic strategies.

References

- 1. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atorvastatin Induces Apoptosis In Vitro and Slows Growth of Tumor Xenografts but Not Polyp Formation in Min Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 4. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]

- 5. Atorvastatin exhibits anti-tumorigenic and anti-metastatic effects in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

solubility of (3S,5S)-Atorvastatin Sodium Salt in DMSO and ethanol

An In-depth Technical Guide on the Solubility of (3S,5S)-Atorvastatin Sodium Salt

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to designing experiments and formulating drug products. This guide provides detailed technical information on the solubility of this compound in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol.

Quantitative Solubility Data

(3S,5S)-Atorvastatin is the inactive enantiomer of the widely used cholesterol-lowering drug, Atorvastatin. While it has little to no inhibitory activity against HMG-CoA reductase, its physicochemical properties are of interest in various research contexts. The solubility of its sodium salt form in key organic solvents is summarized below.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 15[1][2][3][4] |

| Ethanol | 0.5[1] |

| Dimethylformamide (DMF) | 25 |

The compound is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in a solvent like DMF and then dilute with the aqueous buffer of choice.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the saturation solubility of a compound like this compound, based on standard laboratory procedures.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, ethanol)

-

Vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in an orbital shaker or on a stir plate. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.

-

Quantification: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength (λmax), which is approximately 246 nm for (3S,5S)-Atorvastatin.

-

Calculation: Calculate the concentration of the original, undiluted solution using the measured absorbance and the dilution factor. This concentration represents the saturation solubility of the compound in the chosen solvent at the specified temperature.

Visualizations

Experimental Workflow

The logical flow for determining solubility can be visualized as a straightforward experimental process.

References

molecular weight and formula of (3S,5S)-Atorvastatin Sodium Salt

An In-depth Technical Guide on (3S,5S)-Atorvastatin Sodium Salt

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of this compound. This specific stereoisomer is often considered an impurity in the synthesis of the active pharmaceutical ingredient, Atorvastatin.

Chemical and Physical Data

This compound is a stereoisomer of Atorvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1] The (3S,5S) enantiomer, however, exhibits little to no inhibitory activity against this enzyme.[2][3]

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₃₄FN₂O₅·Na | [2][4] |

| Molecular Weight | 580.62 g/mol | |

| Formal Name | 2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, monosodium salt | |

| Synonyms | ent-Atorvastatin sodium salt, Atorvastatin Impurity E (EP) as Sodium Salt | |

| Appearance | White Solid | |

| Solubility | Soluble in DMSO and Methanol |

Experimental Protocols

Detailed methodologies for the analysis and characterization of Atorvastatin stereoisomers are crucial for quality control and research purposes. Below are protocols derived from published analytical methods.

This method is adapted from established procedures for the chiral separation of Atorvastatin enantiomers.

-

Objective: To separate and quantify the (3S,5S)-enantiomer from other stereoisomers of Atorvastatin.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-RH or Chiralpak AD-H column.

-

Mobile Phase: A mixture of n-hexane and 2-propanol (95:05 v/v) is a common mobile phase. Another reported mobile phase consists of n-Hexane, ethanol, and 0.1% trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 246 nm or 260 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the Atorvastatin sample in a suitable diluent such as a methanol:ethanol (1:1 v/v) mixture.

-

Further dilute the stock solution to an appropriate concentration for analysis.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Monitor the chromatogram for the elution of the different stereoisomers. The retention times for the (S,S) and (R,R) isomers are typically distinct, allowing for their separation and quantification.

-

SFC is an alternative technique for the effective separation of chiral compounds.

-

Objective: To achieve rapid and efficient separation of Atorvastatin enantiomers.

-

Instrumentation: An SFC system coupled with UV and polarimetric detectors.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H.

-

Mobile Phase: Supercritical carbon dioxide and methanol (90:10 v/v).

-

Flow Rate: 2.5 mL/min.

-

-

Procedure:

-

Equilibrate the chiral column with the specified mobile phase.

-

Inject the sample.

-

The combination of UV and polarimetric detection allows for both quantification and identification of the enantiomers.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of Atorvastatin enantiomers and a typical workflow for their characterization.

References

physicochemical characteristics of atorvastatin isomers

An In-depth Technical Guide to the Physicochemical Characteristics of Atorvastatin Isomers